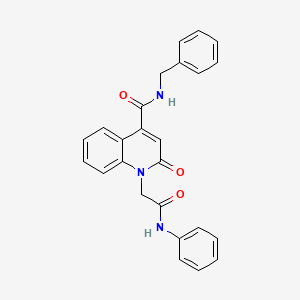
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is believed to involve the inhibition of topoisomerase II. This enzyme is responsible for unwinding DNA during replication and transcription, and its inhibition can lead to DNA damage and cell death. In addition, this compound has been reported to induce apoptosis in cancer cells, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is its potent inhibitory activity against topoisomerase II, which makes it a promising candidate for the development of anticancer drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide. One direction is to investigate its potential applications in other fields, such as agriculture and environmental science. Another direction is to develop more potent and selective inhibitors of topoisomerase II based on the structure of this compound. Finally, further studies are needed to elucidate the mechanism of action and the potential side effects of this compound in vivo.
In conclusion, 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent inhibitory activity against topoisomerase II makes it a promising candidate for the development of anticancer drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves the reaction of 2-anilinoacetyl chloride with benzylmalonic acid in the presence of sodium ethoxide to form 2-benzyl-2-(2-anilino-2-oxoethyl)malonic acid. This intermediate compound is then cyclized with phosphorus oxychloride to form 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide.
Scientific Research Applications
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal activities. In addition, this compound has been reported to exhibit potent inhibitory activity against the enzyme topoisomerase II, which plays a critical role in DNA replication and cell division.
properties
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23(27-19-11-5-2-6-12-19)17-28-22-14-8-7-13-20(22)21(15-24(28)30)25(31)26-16-18-9-3-1-4-10-18/h1-15H,16-17H2,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNBNDFBTBRBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,2-dihydroquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)
![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)
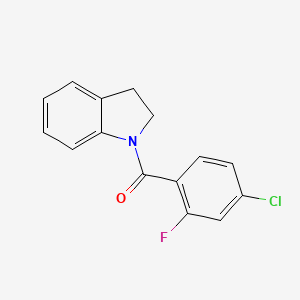
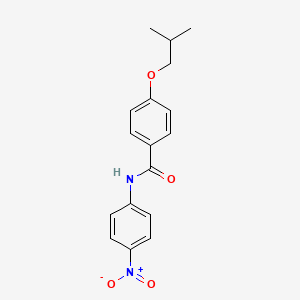
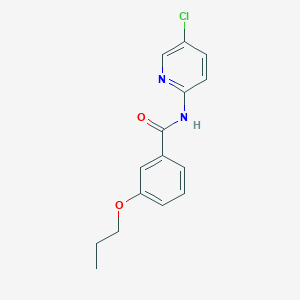
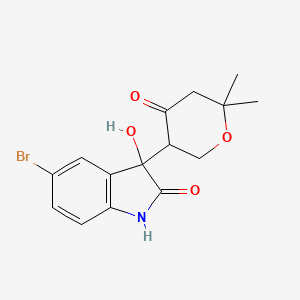
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)
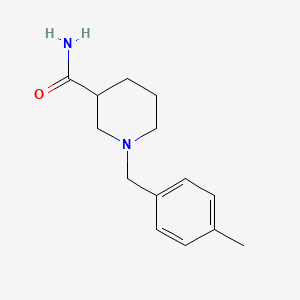
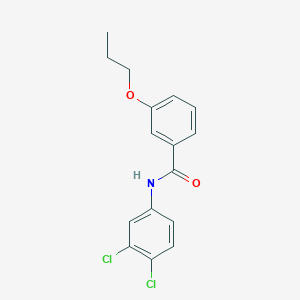
![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)